2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Catalog No.
S737458
CAS No.
451459-17-9
M.F
C7H5BrF3N
M. Wt
240.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

CAS Number

451459-17-9

Product Name

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3

InChI Key

OMOUYBVNDMGYGB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F

Synthesis:

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound, and its synthesis has been reported in scientific literature. One method involves the reaction of 2,6-dimethylpyridine with tetrafluorobromomethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). PubChem, National Institutes of Health: )

Potential Applications:

While the specific research applications of 2-bromo-6-methyl-4-(trifluoromethyl)pyridine are limited in available literature, its chemical structure suggests potential applications in various areas of scientific research:

  • Medicinal Chemistry: The presence of the bromine and trifluoromethyl groups can influence the biological properties of the molecule, making it a potential candidate for drug discovery and development. However, further research is required to explore its specific activity and potential as a therapeutic agent.
  • Material Science: The aromatic ring structure and the presence of electron-withdrawing substituents (bromine and trifluoromethyl groups) could potentially make this compound useful in the development of novel materials with specific properties, such as electronic conductivity or thermal stability. However, more research is needed to explore its potential applications in this field.
  • Organic Chemistry: 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can serve as a building block for the synthesis of more complex molecules with diverse functionalities. Its unique structure can be exploited in organic synthesis reactions to create new molecules with desired properties for various applications.

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It is identified by the CAS Number 451459-17-9 and features a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups. Its structural complexity allows for various chemical interactions and applications in organic synthesis and material science. The compound has a topological polar surface area of 12.9 Ų, indicating its potential for forming hydrogen bonds, although it has no hydrogen bond donors .

This compound is primarily studied for its role in bromination reactions, particularly in understanding regioselectivity in unsymmetrical dimethylated pyridines. Research has shown that the presence of nitrogen in the pyridine ring can influence the reactivity and selectivity of bromination processes, providing insights into reaction mechanisms and organic synthesis strategies . The compound's unique substituents allow it to participate in various nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.

Although specific biological activities of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine are less documented, compounds with similar structures have been studied for their potential pharmacological effects. Pyridine derivatives often exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess biological activity worth exploring . Further research is needed to elucidate its specific interactions with biological systems.

Synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine can be achieved through several methods:

  • Bromination of Pyridine Derivatives: This method involves the bromination of 6-methyl-4-(trifluoromethyl)pyridine using bromine or brominating agents under controlled conditions.
  • Trifluoromethylation Reactions: The introduction of the trifluoromethyl group can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of suitable catalysts .
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including the introduction of each substituent sequentially to achieve the desired final structure.

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other complex organic molecules.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.
  • Pharmaceutical Development: Due to its structural characteristics, it may be explored for potential therapeutic applications .

Interaction studies involving 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine focus on its reactivity with nucleophiles and electrophiles in organic reactions. Understanding these interactions helps chemists predict behavior in various synthetic pathways and develop more efficient synthetic methodologies .

Several compounds share structural similarities with 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, which can provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridine1806770-83-10.94
2-Bromo-4-(difluoromethyl)-6-(fluoromethyl)pyridine1805201-88-00.92
2-Bromo-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)pyridine951231-26-80.88
2-Bromo-6-(bromomethyl)-4-(difluoromethyl)pyridine1806003-00-80.87
(6-Bromo-4-(trifluoromethyl)pyridin-2-yl)methanol488850-66-40.86

The uniqueness of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine lies in its specific arrangement of substituents, which influences its chemical reactivity and potential applications compared to these similar compounds .

XLogP3

3.2

Wikipedia

2-Bromo-6-methyl-4-trifluoromethylpyridine

Dates

Modify: 2023-08-15

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